Steffimycin B
Overview
Description
Steffimycin B is an anthracycline antibiotic that was first isolated from cultures of the bacterium Streptomyces elgreteus . It is known for its potential antitumor activity and its ability to bind to double-stranded DNA . This compound is part of the steffimycin family, which includes several related compounds with similar structures and biological activities .
Mechanism of Action
Target of Action
Steffimycin B is an anthracycline compound that was originally isolated from Streptomyces scabrisporus , an endophyte found in the medicinal plant Amphipterygium adstringens . The primary target of this compound is DNA , where it preferentially intercalates at sites containing cytosine and guanine .
Mode of Action
This compound interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule, in this case, this compound, inserts itself between the base pairs in the DNA helix. This can lead to DNA distortion and hinder the normal functioning of the DNA, such as replication and transcription, thereby inhibiting the growth and proliferation of cells.
Result of Action
This compound has demonstrated notable activity against Mycobacterium tuberculosis H37Rv ATCC 27294 , with an MIC 100 value of 7.8 µg/mL . This suggests that the compound has a bactericidal effect, leading to the death of the bacteria. It also showed a better activity against the rifampin mono-resistant M. tuberculosis Mtb-209 pathogen strain, suggesting a different action mechanism of this compound from that of rifampin .
Biochemical Analysis
Biochemical Properties
Steffimycin B plays a crucial role in biochemical reactions by binding to DNA and intercalating at specific sites . This interaction disrupts the DNA structure, inhibiting the replication and transcription processes. This compound is known to interact with various enzymes and proteins, including topoisomerases, which are essential for DNA replication and repair . The binding of this compound to DNA induces conformational changes that hinder the activity of these enzymes, leading to the inhibition of cell proliferation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It is cytotoxic to several cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects the cell cycle by causing cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DNA and subsequent inhibition of DNA replication and transcription . This compound preferentially intercalates at sites containing cytosine and guanine, causing structural distortions in the DNA helix . This binding interferes with the activity of topoisomerases, enzymes responsible for relieving torsional stress during DNA replication . The inhibition of topoisomerases leads to the accumulation of DNA breaks and ultimately triggers cell death through apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, this compound can cause adverse effects, including myelosuppression and cardiotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing significant toxicity . These findings highlight the importance of dose optimization in the clinical application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with DNA and enzymes involved in DNA replication and repair . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This compound has been shown to localize primarily in the nucleus, where it exerts its DNA-binding effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is predominantly in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The compound’s localization is facilitated by its ability to intercalate into the DNA helix, targeting specific sequences containing cytosine and guanine . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are primarily confined to the nucleus, where it disrupts DNA replication and transcription processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Steffimycin B is typically produced through the controlled fermentation of Streptomyces elgreteus in an aqueous nutrient medium under aerobic conditions . The fermentation process involves cultivating the bacterium until substantial antibiotic activity is imparted to the medium .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces elgreteus is grown in a nutrient-rich medium, and the antibiotic is extracted and purified using solvent extraction and silica gel chromatography . The optimization of fermentation conditions, such as the concentration of carbon and nitrogen sources, is crucial for maximizing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Steffimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It binds to DNA by intercalating at sites containing cytosine and guanine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include its derivatives, such as 8-demethoxy-10-deoxysteffimycinone and 7-deoxy-10-deoxysteffimycinone . These derivatives are produced through modifications of the parent compound and exhibit varying degrees of biological activity .
Scientific Research Applications
Steffimycin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and its ability to undergo various reactions . In biology, this compound is used to study DNA-binding mechanisms and the effects of DNA intercalation on cellular processes . In medicine, it is investigated for its potential antitumor activity and its cytotoxic effects on cancer cells . Additionally, this compound has applications in agriculture and animal husbandry, where it is used to control plant and animal pathogens .
Comparison with Similar Compounds
Steffimycin B is part of the steffimycin family, which includes other related compounds such as Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone . These compounds share similar structures and biological activities but differ in their chemical modifications and degrees of cytotoxicity . This compound is unique in its strong DNA-binding affinity and its potential antitumor activity, making it a valuable compound for scientific research and medical applications .
Properties
IUPAC Name |
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJWDTPKSIFZBV-IDORXPLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54526-94-2 | |
Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
A: this compound is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []
A: Studies on chemical modifications of this compound, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.
A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert this compound to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce this compound at the C-10 carbonyl group, yielding 10-dihydrothis compound. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]
ANone: While specific resistance mechanisms for this compound haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate this compound resistance.
A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of this compound. [] These hybrids demonstrated enhanced cytotoxicity compared to this compound itself. [] This highlights the potential of exploring this compound-derived compounds for improved therapeutic outcomes.
ANone: Various analytical methods have been employed to characterize and study this compound. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of this compound. [, ]
- Chromatography: Silica gel chromatography has been used for the purification of this compound from cultures of Streptomyces elgreteus. []
- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of this compound, confirming its stereochemistry and interactions with DNA. [, ]
- Cell-free assays: These are used to investigate the metabolic conversion of this compound by enzymes from different organisms. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.